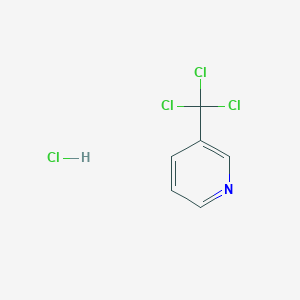

3-(Trichloromethyl)pyridine hydrochloride

Description

Contextual Significance in Organic Synthesis Intermediates

The importance of 3-(Trichloromethyl)pyridine (B3189320) hydrochloride in organic synthesis lies in the reactivity of the trichloromethyl group. This functional group is a precursor to other moieties, most notably the trifluoromethyl group, which is of high value in medicinal and agricultural chemistry. The conversion of a trichloromethyl group to a trifluoromethyl group is a common strategy in the synthesis of complex molecules. nih.gov

3-(Trichloromethyl)pyridine itself is a direct precursor for manufacturing herbicides and insecticides. google.comgoogle.com The pyridine (B92270) scaffold is a common feature in many biologically active compounds, and the specific substitution pattern offered by this intermediate allows for the construction of targeted molecular architectures. Its derivatives are integral to the synthesis of various commercial products, highlighting its industrial relevance. For instance, derivatives like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) are crucial intermediates for certain crop-protection products. nih.gov The ability to use this compound to introduce specific substructures onto a pyridine ring makes it a versatile and valuable tool for synthetic chemists.

Historical Development and Early Syntheses of Trichloromethylpyridines

The development of synthetic routes to trichloromethylpyridines has been driven by their utility as intermediates. Early methods often relied on harsh reaction conditions and produced mixtures that were challenging to separate, which spurred the development of more refined and selective synthetic protocols over time.

Historically, several approaches have been documented for the synthesis of 3-trichloromethylpyridine. These early methods, while foundational, often suffered from low yields or a lack of selectivity.

One of the earliest described methods involves the reaction of nicotinic acid with phosphorus(V) chloride at elevated temperatures (115 °C). google.comgoogle.comrsc.org Another approach utilized the reaction of nicotinic acid with phenyldichlorophosphane, phosphorus(III) chloride, and chlorine at temperatures ranging from 100 °C to 250 °C. google.comgoogle.com However, these processes were noted for providing unsatisfactory yields and presented challenges related to waste management due to the use of phosphorus compounds. google.com

Other initial preparations focused on the direct chlorination of 3-methylpyridine (B133936) (3-picoline). These included:

High-Temperature Catalytic Chlorination : Reacting 3-methylpyridine with chlorine gas at very high temperatures (200 °C to 350 °C) in the presence of a metal oxide or metal chloride catalyst. This reaction did not proceed uniformly and resulted in product mixtures that were difficult to separate. google.comgoogle.com

Photochlorination in Acidic Media : The chlorination of 3-methylpyridine in a mixture of sulfuric acid and oleum (B3057394) at 70 °C to 75 °C while exposing the reaction to light. This method also formed complex mixtures that posed significant separation challenges. google.comgoogle.com

A subsequent improvement involved the reaction of 3-methyl-pyridine hydrogen sulfate (B86663) with elemental chlorine under exposure to visible or ultraviolet light, which offered a more controlled reaction pathway. google.comgoogle.com

Interactive Data Table: Comparison of Early Synthetic Routes to 3-Trichloromethylpyridine

| Starting Material | Reagents | Conditions | Noted Disadvantages |

|---|---|---|---|

| Nicotinic Acid | Phosphorus(V) chloride | 115 °C | Unsatisfactory yields |

| Nicotinic Acid | C₆H₅PCl₂, PCl₃, Cl₂ | 100-250 °C | Unsatisfactory yields, phosphorus waste |

| 3-Methylpyridine | Cl₂, Metal oxide/chloride catalyst | 200-350 °C | Non-uniform reaction, difficult separation |

| 3-Methylpyridine | Cl₂, H₂SO₄/Oleum | 70-75 °C, Light exposure | Formation of hard-to-separate mixtures |

The synthesis of halogenated pyridines has evolved significantly from the early, often non-selective methods. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), which historically necessitated harsh conditions like high temperatures and the use of strong Brønsted or Lewis acids. nih.govchemrxiv.orgnih.gov These classical EAS processes, while favoring substitution at the 3-position, often resulted in mixtures of regioisomers. chemrxiv.orgnih.gov

Early vapor-phase halogenations, such as passing pyridine and chlorine vapor over a contact substance at 300-500 °C, also produced a range of mono- and polychlorinated pyridines, demonstrating a lack of selectivity. google.com

The progression of synthetic chemistry introduced more controlled and regioselective strategies. An important advancement was the use of pyridine N-oxides, which activate the pyridine ring towards electrophilic substitution, primarily directing halogenation to the 2- and 4-positions. nih.gov This allowed for greater control over the position of halogenation compared to direct halogenation of the parent pyridine.

More recently, the field has seen the development of highly sophisticated and selective methods that circumvent the inherent reactivity challenges of the pyridine nucleus. These modern approaches include:

Designed Phosphine (B1218219) Reagents : This strategy involves the installation of a specially designed heterocyclic phosphine at the 4-position of the pyridine. This phosphonium (B103445) salt then acts as an activating group that is subsequently displaced by a halide nucleophile, enabling selective halogenation at a specific position under mild conditions. nih.gov

Zincke Imine Intermediates : A novel one-pot strategy involves a temporary ring-opening of the pyridine using a Zincke reaction to form a reactive azatriene intermediate (Zincke imine). This intermediate, which behaves like a series of polarized alkenes, undergoes highly regioselective halogenation with reagents like N-halosuccinimides. Subsequent ring-closure reforms the pyridine ring, now selectively halogenated at the 3-position under mild conditions. chemrxiv.orgnih.gov

This evolution from high-temperature, "brute-force" reactions to rationally designed, mechanistically complex transformations highlights the significant progress in the field of heterocyclic chemistry, enabling the precise and efficient synthesis of valuable halogenated pyridine building blocks.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(trichloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTWRJZDKHCAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(Cl)(Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Trichloromethyl Pyridine and Its Precursors

Direct Halogenation Approaches

Direct halogenation, specifically chlorination, of 3-methylpyridine (B133936) (also known as β-picoline) is a primary route to obtain 3-(trichloromethyl)pyridine (B3189320). This process involves the substitution of the hydrogen atoms on the methyl group with chlorine atoms. Various techniques have been developed to control the reaction's selectivity and efficiency.

Chlorination of 3-Methylpyridine Derivatives

The progressive chlorination of the methyl group of 3-methylpyridine yields chloromethyl, dichloromethyl, and finally, the desired trichloromethyl derivatives. Achieving high selectivity for the trichloromethyl product requires careful control of reaction parameters.

A notable process for preparing 3-(trichloromethyl)pyridine involves the reaction of 3-methylpyridine hydrogen sulfate (B86663) with elemental chlorine under photo-irradiation. This method provides high yields and purity while utilizing a more economical starting material compared to nicotinic acid.

The process begins with the in-situ formation of 3-methylpyridine hydrogen sulfate by reacting 3-methylpyridine with an equimolar amount of sulfuric acid at temperatures between 20°C and 100°C. Subsequently, elemental chlorine is introduced into the reaction mixture at temperatures ranging from 70°C to 150°C, under exposure to visible and/or ultraviolet light. The reaction can also be facilitated by the presence of a catalyst, such as an aromatic carboxamide like benzamide. This method is advantageous due to its high space-time yield and reduced wastewater pollution compared to other chlorination techniques.

Table 1: Reaction Parameters for Chlorination of 3-Methylpyridine Hydrogen Sulfate

Parameter Condition Reference Starting Material 3-Methylpyridine Hydrogen Sulfate [1, 3] Chlorinating Agent Elemental Chlorine (Cl2) [1, 3] Temperature 70°C - 150°C (Preferred: 90°C - 130°C) Initiation Visible and/or Ultraviolet Light [1, 3] Catalyst (Optional) Aromatic Carboxamides (e.g., Benzamide) Molar Ratio (Cl2:Substrate) 3:1 to 15:1

Another established method for the synthesis of 3-(trichloromethyl)pyridine is the catalytic chlorination of 3-methylpyridine using metal oxide or metal chloride catalysts. This reaction is typically carried out at elevated temperatures, generally between 200°C and 350°C. Catalysts can include chlorides or oxides of various metals such as copper, silica, magnesium, calcium, and zinc.

Vapor-phase chlorination of 3-methylpyridine represents a significant industrial method for producing chlorinated derivatives, including 3-(trichloromethyl)pyridine. This technique involves reacting gaseous 3-methylpyridine with chlorine at high temperatures, typically ranging from 250°C to 400°C. To manage the exothermic nature of the reaction and maintain better temperature control, the process is often conducted in a fluidized bed reactor containing materials like microspheroidal silica.

The proportion of chlorine used is a critical parameter, with at least 5 moles of chlorine per mole of 3-methylpyridine being required to achieve higher degrees of chlorination. Reaction times are generally very short, often in the range of 0.1 to 60 seconds.

An advanced variation of this technique is a two-stage process designed to improve selectivity. This involves passing the vaporized reactants through a first reaction zone with a controlled "hot spot" at 350°C to 500°C, followed by a second zone at a lower temperature (e.g., below 340°C). This temperature gradient helps to optimize the formation of specific chlorinated products.

Table 2: Example Conditions for Gas-Phase Chlorination of 3-Methylpyridine

Parameter Condition Reference Phase Vapor (Gas) Phase Temperature Range 250°C - 400°C Reactor Type Tubular or Fluidized Bed [5, 17] Residence Time 0.1 - 60 seconds Molar Ratio (Cl2:Substrate) ≥ 5:1

Regioselective Chlorination Strategies for Pyridine (B92270) Systems

Achieving regioselectivity in the chlorination of the pyridine ring itself is a fundamental challenge in synthetic chemistry due to the electron-deficient nature of the ring. Several strategies have been developed to direct chlorination to specific positions.

One of the most effective methods is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic substitution, primarily at the 2- and 4-positions. Following the chlorination reaction, the N-oxide can be deoxygenated to yield the desired chlorinated pyridine derivative. This approach allows for the introduction of chlorine onto the ring in a controlled manner, which would

Carboxylic Acid Functional Group Transformation Methods

Conversion of Nicotinic Acid to 3-Trichloromethylpyridine via Phosphorus(V) Chloride

The direct conversion of nicotinic acid to 3-(trichloromethyl)pyridine can be accomplished through the use of phosphorus(V) chloride (PCl₅). This reaction involves heating nicotinic acid with PCl₅, which serves as a potent chlorinating agent. The process effectively replaces the carboxylic acid group with a trichloromethyl group. google.com A documented method specifies that this transformation occurs when nicotinic acid is heated with phosphorus(V) chloride to a temperature of 115°C. google.com This reaction produces the desired 3-(trichloromethyl)pyridine along with byproducts such as phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). quora.comchemguide.co.uk The formation of the stable phosphorus-oxygen double bond in POCl₃ helps to drive the reaction to completion. chemtube3d.com

Reaction Parameters for Conversion of Nicotinic Acid

| Reactant | Reagent | Temperature | Product | Reference |

|---|---|---|---|---|

| Nicotinic Acid | Phosphorus(V) Chloride | 115°C | 3-(Trichloromethyl)pyridine | google.com |

Reaction of Carboxylic Acid Groups with Phenylphosphonic Dichloride and Phosphorus Pentachloride

While specific data on the combined use of phenylphosphonic dichloride and phosphorus pentachloride for this conversion is limited, related methodologies involving phosphorus compounds are known. For instance, 3-(trichloromethyl)pyridine can be synthesized by reacting nicotinic acid with a combination of phenyldichlorophosphane (C₆H₅PCl₂), phosphorus(III) chloride, and chlorine. google.com This particular process is conducted at elevated temperatures, typically ranging from 100°C to 250°C. google.com Such reactions highlight the utility of phosphorus halides and their derivatives in the exhaustive chlorination of carboxylic acid groups. The combination of POCl₃ and PCl₅ is also recognized as a robust chlorinating system for various organic transformations. indianchemicalsociety.com

Multi-Step Synthesis Pathways from Pyridine Derivatives

A common and versatile approach to synthesizing pyridine derivatives involves a sequence of reactions starting from more readily available precursors like 3-methylpyridine (3-picoline).

Oxidation-Reduction-Chlorination Sequence

The initial and critical step in this pathway is the oxidation of the methyl group of 3-methylpyridine (also known as 3-picoline) to a carboxylic acid, yielding nicotinic acid (pyridine-3-carboxylic acid). researchgate.net A variety of oxidizing agents and systems have been developed for this purpose, each with distinct conditions and efficiencies.

One industrial method involves the reaction of 3-methylpyridine with sulfuric acid to form a picoline sulfate salt, which is then oxidized with nitric acid at temperatures between 140°C and 300°C. google.com This process can achieve a total recovery of 84–90%. google.com Another approach is the direct oxidation with nitric acid in a reactor at temperatures between 165°C and 195°C, which results in molar conversions of 3-methylpyridine from 36% to 90% and yields of nicotinic acid ranging from 31% to 62%. colab.ws

Catalytic oxidation using dioxygen in the liquid phase is also an effective method. One such process, conducted in the presence of cobalt acetate, manganese acetate, and bromide catalysts at 170-180°C and 1.5 MPa pressure, has been reported to achieve yields of up to 81.3%. researchgate.net

Comparison of Oxidation Methods for 3-Methylpyridine

| Oxidizing System | Temperature (°C) | Pressure | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitric Acid / H₂SO₄ | 185 - 200 | Atmospheric | - | 84 - 90 (Recovery) | google.com |

| Nitric Acid (direct) | 165 - 195 | - | 36 - 90 | 31 - 62 | colab.ws |

| Dioxygen / Co-Mn-Br catalysts | 170 - 180 | 1.5 MPa | - | up to 81.3 | researchgate.net |

| Air / Co(OAc)₂, Mn(OAc)₂, NaBr, HCl | 80 | 10 MPa | 98 | 97 | mdpi.com |

| Air / Co(OAc)₂, Mn(OAc)₂, Bromides | 210 | 2.5 MPa | 93.7 | 99 (Selectivity) | mdpi.com |

The nicotinic acid produced in the previous step is converted to its methyl ester, methyl pyridine-3-carboxylate (methyl nicotinate), through an esterification reaction. A standard laboratory and industrial method involves reacting nicotinic acid with methanol (B129727) in the presence of an acid catalyst, most commonly concentrated sulfuric acid. chemicalbook.com The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the product. researchgate.net One documented procedure involves refluxing nicotinic acid in methanol with concentrated sulfuric acid for 13 hours. chemicalbook.com After neutralization and purification, this method yielded the desired methyl nicotinate. chemicalbook.comresearchgate.net While effective, reported yields can be modest; one study reported a yield of 23.39% after purification by column chromatography. researchgate.net Alternative catalysts, such as solid bifunctional catalysts like MoO₃/SiO₂, have also been explored to replace sulfuric acid, with reported yields around 79%. orientjchem.org

The final step in this precursor synthesis sequence is the reduction of the ester group in methyl pyridine-3-carboxylate to a primary alcohol, yielding 3-pyridinemethanol (B1662793). Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).

The reduction is often carried out using a sodium borohydride-methanol system, with the reaction proceeding under reflux in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This method selectively reduces the ester to the corresponding alcohol. researchgate.netias.ac.in The use of sodium borohydride in combination with other metal salts, such as lithium chloride or aluminum chloride, can also be employed to enhance its reducing power for esters. google.comresearchgate.net

Chlorination of 3-Pyridinemethanol to 3-(Chloromethyl)pyridine (B1204626) Hydrochloride

A prevalent and efficient method for the synthesis of 3-(chloromethyl)pyridine hydrochloride involves the direct chlorination of 3-pyridinemethanol (also known as 3-pyridyl carbinol). google.com This transformation is commonly achieved using thionyl chloride (SOCl₂) in an inert organic solvent, such as toluene (B28343). google.com The reaction proceeds with high yield and purity, making it a favored industrial process. google.com

In a typical procedure, a solution of 3-pyridinemethanol in toluene is gradually added to a solution of thionyl chloride, also in toluene, while maintaining the reaction temperature between 23-35°C. google.com The use of a slight excess of thionyl chloride (approximately 1.07 to 1.2 equivalents) ensures complete conversion of the starting material. google.com Controlling the addition rate and temperature is crucial to prevent the formation of impurities. google.com Upon completion of the reaction, the product precipitates from the solution and can be isolated by filtration, followed by washing with the solvent to remove any residual reactants or byproducts. google.com This method has been reported to yield 3-(chloromethyl)pyridine hydrochloride in yields as high as 97%, with a purity exceeding 99%. google.com

An alternative, multi-step synthesis commences with 3-methylpyridine (3-picoline) as the starting material. google.com This route involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate (B83412), followed by esterification with methanol to yield methyl pyridine-3-carboxylate. google.com The ester is then reduced to 3-pyridinemethanol, which is subsequently chlorinated with thionyl chloride to afford the final product, 3-(chloromethyl)pyridine hydrochloride. google.com

| Parameter | Direct Chlorination of 3-Pyridinemethanol google.com | Multi-step Synthesis from 3-Methylpyridine google.com |

|---|---|---|

| Starting Material | 3-Pyridinemethanol | 3-Methylpyridine |

| Key Reagents | Thionyl chloride, Toluene | Potassium permanganate, Methanol, Sodium borohydride/Aluminum trichloride, Thionyl chloride |

| Reaction Steps | 1 | 4 |

| Reported Yield | Up to 97% | Not specified in the provided source |

| Key Conditions | Temperature control (23-35°C) | Oxidation at 85-90°C; Reduction at 0-5°C |

Synthesis of Related Chloromethyl and Trichloromethyl Pyridine Scaffolds

The synthetic strategies for preparing chloromethyl and trichloromethyl pyridines can be extended to other isomers and derivatives, which are also valuable building blocks in organic synthesis.

Synthetic Routes to 2,6-Bis(chloromethyl)pyridine (B1207206) Hydrochloride

A common synthetic pathway to 2,6-bis(chloromethyl)pyridine hydrochloride begins with 2,6-lutidine. google.compatsnap.com The process involves a four-step sequence:

Oxidation: 2,6-lutidine is oxidized to 2,6-pyridinedicarboxylic acid using a strong oxidizing agent like potassium permanganate in water. google.compatsnap.com The reaction is typically carried out at a temperature of 75-80°C. google.com

Esterification: The resulting 2,6-pyridinedicarboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to produce dimethyl 2,6-pyridinedicarboxylate. google.com

Reduction: The dimethyl ester is subsequently reduced to 2,6-pyridinedimethanol (B71991). chemicalbook.com Common reducing agents for this step include sodium borohydride in combination with iodine or in methanol. google.comchemicalbook.com

Chlorination: Finally, the 2,6-pyridinedimethanol is chlorinated using thionyl chloride to yield the target product, 2,6-bis(chloromethyl)pyridine hydrochloride. google.com

| Step | Transformation | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Oxidation | 2,6-Lutidine, Potassium permanganate, Water, 75-80°C | google.compatsnap.com |

| 2 | Esterification | 2,6-Pyridinedicarboxylic acid, Methanol, Concentrated sulfuric acid | google.com |

| 3 | Reduction | Dimethyl 2,6-pyridinedicarboxylate, Sodium borohydride/Iodine or Sodium borohydride/Methanol | google.comchemicalbook.com |

| 4 | Chlorination | 2,6-Pyridinedimethanol, Thionyl chloride | google.com |

Preparation of Trichloromethyl-Substituted Pyridine N-Oxide Derivatives

The synthesis of pyridine N-oxides bearing a trichloromethyl group can be achieved through various methods. One approach involves the cyclization of β-keto enamides. These precursors can be prepared via a three-component reaction of lithiated methoxyallene, nitriles, and trichloroacetic acid. The subsequent treatment of these β-keto enamides can lead to the formation of trichloromethyl-substituted pyridine N-oxide derivatives. Further functionalization of these N-oxides is also possible; for instance, a methyl group on the pyrimidine (B1678525) N-oxide ring can be converted to an acetoxymethyl group through a Boekelheide rearrangement upon treatment with acetic anhydride.

Formation of Chlorinated Pyridines through Liquid-Phase Chlorination with Catalytic Systems

The direct chlorination of methylpyridines (picolines) in the liquid phase is a method to produce a range of chlorinated pyridine derivatives. google.com These reactions can be carried out with or without a catalyst. google.com The process often involves saturating the liquid picoline with hydrogen chloride to form the hydrochloride salt, followed by the introduction of gaseous chlorine. google.com This method can lead to a mixture of chlorinated products and requires careful control to achieve the desired selectivity. google.com

The use of catalysts can significantly influence the outcome of the chlorination. Lewis acid catalysts have been employed to improve the yield of specific polychlorinated compounds. google.com For instance, the liquid-phase chlorination of beta-picoline can be controlled to produce mixtures rich in 2,3,5,6-tetrachloropyridine (B1294921) or can be stopped at an earlier stage to maximize the yield of intermediates like 6-chloro-3-trichloromethyl pyridine and 5,6-dichloro-3-trichloromethyl pyridine. google.com

| Starting Material | Catalyst System | Major Products | Reference |

|---|---|---|---|

| Pyridine/Methylpyridines | Lewis Acid | Polychlorinated pyridines (e.g., 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine) | google.com |

| Beta-picoline | Uncatalyzed or Catalyzed | Mixtures of chlorinated pyridines (e.g., 2,3,5,6-tetrachloropyridine, 6-chloro-3-trichloromethyl pyridine) | google.com |

Flow Chemistry and Continuous Processing in Halogenated Pyridine Synthesis

The application of flow chemistry and continuous processing offers significant advantages in the synthesis of halogenated pyridines. rsc.org These technologies provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity compared to traditional batch processes. rsc.org

The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, which is particularly beneficial for highly exothermic reactions like chlorinations. rsc.org This precise temperature control can minimize the formation of unwanted byproducts. rsc.org Furthermore, the in-situ generation of hazardous reagents, such as chlorine from the reaction of sodium hypochlorite (B82951) and hydrochloric acid, can be integrated into a continuous flow setup, thereby avoiding the storage and handling of large quantities of toxic materials. vapourtec.com

In the context of halogenated pyridine synthesis, flow chemistry can facilitate reactions that are difficult to control in batch mode. For example, the precise control over residence time and temperature in a flow reactor can allow for the selective trapping of lithiated pyridine intermediates with electrophiles, a process that is often plagued by low selectivity and yields in batch reactions due to the instability of the intermediates. rsc.org The ability to perform multi-step syntheses in a continuous sequence without the need for isolating intermediates is another key advantage of flow chemistry, leading to more efficient and streamlined manufacturing processes for active pharmaceutical ingredients and other valuable chemicals. almacgroup.com

Reaction Mechanisms and Chemical Reactivity of the Trichloromethyl Group

Mechanistic Investigations of Carbon-Chlorine Bond Formation and Transformation

The creation of the trichloromethyl group from a methyl precursor and the subsequent reactions of this group are fundamental to understanding the compound's chemistry.

The synthesis of 3-(trichloromethyl)pyridine (B3189320) typically begins with 3-methylpyridine (B133936) (3-picoline). The conversion of the methyl group to a trichloromethyl group is achieved through a free-radical substitution reaction. This process is generally carried out by reacting 3-picoline with elemental chlorine under conditions that promote the formation of chlorine radicals, such as exposure to ultraviolet (UV) light or high temperatures. google.comgoogle.com

The reaction proceeds via a classic free-radical chain mechanism involving three key stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is typically initiated by UV light or heat.

Cl₂ + hν (UV light) → 2 Cl•

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 3-picoline, forming a 3-pyridylmethyl radical and a molecule of hydrogen chloride (HCl). Second, the 3-pyridylmethyl radical reacts with another chlorine molecule to form 3-(chloromethyl)pyridine (B1204626) and a new chlorine radical, which continues the chain.

Cl• + CH₃-C₅H₄N → •CH₂-C₅H₄N + HCl

•CH₂-C₅H₄N + Cl₂ → ClCH₂-C₅H₄N + Cl•

This cycle repeats to replace the remaining two hydrogen atoms, proceeding through a dichloromethyl intermediate to the final trichloromethyl product.

Termination: The chain reaction is terminated when any two radicals combine, removing the reactive species from the cycle.

Cl• + Cl• → Cl₂

•C(Cl₂) -C₅H₄N + Cl• → CCl₃-C₅H₄N

Various industrial processes have been developed to optimize this chlorination, including vapor-phase reactions at temperatures between 250°C and 400°C and liquid-phase chlorination in solvents like sulfuric acid/oleum (B3057394) with light exposure. google.comgoogle.com

Table 1: Conditions for Radical Chlorination of 3-Methylpyridine

| Parameter | Condition | Reference |

| Starting Material | 3-Methylpyridine (3-Picoline) or its hydrogen sulphate salt | google.comgoogle.com |

| Chlorinating Agent | Elemental Chlorine (Cl₂) | google.comgoogle.com |

| Initiation | UV light and/or visible light | google.comgoogle.com |

| Temperature | 70°C to 150°C (liquid phase); 250°C to 400°C (vapor phase) | google.comgoogle.com |

| Phase | Liquid or Vapor | google.comgoogle.com |

| Catalyst (optional) | Aromatic carboxamides (e.g., benzamide) | google.com |

The trichloromethyl group is generally resistant to typical Sₙ2 nucleophilic substitution reactions due to the steric hindrance caused by the three chlorine atoms and the deactivating effect of the electron-deficient pyridine (B92270) ring. However, under certain conditions, nucleophilic attack can occur. Studies have reported "abnormal" nucleophilic substitution patterns with reagents like sodium methoxide (B1231860), suggesting complex reaction pathways that may not follow simple Sₙ1 or Sₙ2 mechanisms. documentsdelivered.com The presence of the pyridine ring introduces further complexity, as nucleophiles can potentially attack the ring itself, especially at the 2- and 4-positions, which are activated towards nucleophilic attack. quimicaorganica.orgyoutube.com

Transformative Reactions of the Trichloromethyl Moiety

The trichloromethyl group can be converted into several other important functional groups, significantly broadening the synthetic utility of the parent compound.

The most significant transformative reaction of the trichloromethyl group is its hydrolysis to a carboxylic acid. This transformation is a key step in the production of nicotinic acid derivatives. The hydrolysis of 3-(trichloromethyl)pyridine or its ring-chlorinated analogues in the presence of a strong acid, such as sulfuric acid or phosphoric acid, yields the corresponding chloronicotinic acid in high purity and good yield. google.comgoogleapis.com

The probable mechanism involves the protonation of a chlorine atom, followed by its departure as HCl, leading to a dichloromethyl carbocation. This cation is then attacked by water. Repetition of this process, involving the loss of all three chlorine atoms and addition of water, leads to an unstable trichlorohydrin intermediate which rapidly eliminates HCl to form the stable carboxylic acid.

While the complete hydrolysis to a carboxylic acid is the predominant pathway, achieving partial hydrolysis to an aldehyde or subsequent reduction to an alcohol is less straightforward. The formation of aldehydes or alcohols from the trichloromethyl group typically requires different synthetic strategies, such as controlled reduction, rather than direct hydrolysis.

Table 2: Hydrolysis of 3-(Trichloromethyl)pyridine Derivatives

| Substrate | Reagents | Product | Reference |

| 2-chloro-3-(trichloromethyl)pyridine | H₂SO₄ or H₃PO₄, H₂O | 2-chloronicotinic acid | google.com |

| 6-chloro-3-(trichloromethyl)pyridine | H₂SO₄ or H₃PO₄, H₂O | 6-chloronicotinic acid | google.com |

| 3-(trichloromethyl)pyridine compound | H₂SO₄ or H₃PO₄, H₂O | Nicotinic acid compound | googleapis.com |

The trichloromethyl group can be replaced by other functionalities through various substitution reactions, although these can be challenging.

The replacement of the trichloromethyl group involves cleavage of the C-C bond between the pyridine ring and the -CCl₃ group or substitution at the carbon of the trichloromethyl group.

Alkoxy Groups: Reactions with alkoxides, such as sodium methoxide, can lead to substitution, but the outcomes can be complex. Research into nucleophilic substitution on 3-(trichloromethyl)pyridine has indicated that these reactions can be "abnormal," suggesting that simple replacement of the CCl₃ group with an alkoxy group may not be the primary outcome. documentsdelivered.com

Hydroxy Groups: The most effective method to introduce a hydroxy functional group is through the hydrolysis of the trichloromethyl group to a carboxylic acid (-COOH), as detailed previously. Direct replacement of the -CCl₃ group with a single -OH group is not a typical transformation.

Arylthiomethyl Groups: The reaction of electrophilic carbons with soft nucleophiles like thiols is a common synthetic strategy. While specific examples for 3-(trichloromethyl)pyridine are not extensively documented in readily available literature, it is plausible that under suitable conditions, such as with a soft metal catalyst, a reaction with an aryl thiol (ArSH) could lead to the displacement of chlorine atoms to form a thioacetal-like structure or other complex products. The high reactivity and potential for side reactions, however, make this a synthetically challenging transformation.

Derivatization and Functional Group Interconversion Strategies

Methanolysis of Trichloromethyl Enones

The methanolysis of trichloromethyl enones, and more broadly, compounds containing a trichloromethyl group adjacent to a π-system, proceeds through a nucleophilic substitution pathway. While the direct methanolysis of a trichloromethyl-substituted enone is a specific case, the mechanism can be understood by examining the reaction of similar structures, such as 3-(trichloromethyl)pyridines, with methoxide ions. rsc.org

The reaction is initiated by the nucleophilic attack of the methoxide ion. In the case of 3-(trichloromethyl)pyridine, the attack can occur at the electron-deficient carbon of the trichloromethyl group. The reaction likely proceeds through a series of addition-elimination steps. The strong electron-withdrawing nature of the three chlorine atoms makes the carbon atom of the trichloromethyl group highly electrophilic and susceptible to nucleophilic attack.

The proposed mechanism involves the initial attack of a methoxide ion on the carbon of the trichloromethyl group to form a transient tetrahedral intermediate. This is followed by the elimination of a chloride ion. This process can be repeated, leading to the sequential replacement of chlorine atoms with methoxy (B1213986) groups, ultimately forming an orthoester.

Alternatively, in the context of a pyridine ring, the methoxide ion can attack an unsubstituted position on the ring, leading to a dichloromethylpyridine derivative. rsc.org However, for a general trichloromethyl enone, direct attack at the trichloromethyl carbon is the more probable pathway for its transformation.

A general representation of the stepwise substitution is shown below:

Table 1: Stepwise Methanolysis of a Trichloromethyl Group

| Step | Reactant | Nucleophile | Intermediate | Product | Leaving Group |

| 1 | R-CCl₃ | CH₃O⁻ | [R-C(O-CH₃)Cl₃]⁻ | R-C(O-CH₃)Cl₂ | Cl⁻ |

| 2 | R-C(O-CH₃)Cl₂ | CH₃O⁻ | [R-C(O-CH₃)₂Cl₂]⁻ | R-C(O-CH₃)₂Cl | Cl⁻ |

| 3 | R-C(O-CH₃)₂Cl | CH₃O⁻ | [R-C(O-CH₃)₃Cl]⁻ | R-C(O-CH₃)₃ | Cl⁻ |

This table is a generalized representation and reaction conditions can influence the final product.

Oxidative Transformations of Trichloromethyl Groups

The trichloromethyl group can be oxidized to a carboxylic acid group, a transformation of significant synthetic value. For 3-(trichloromethyl)pyridine, this oxidation leads to the formation of nicotinic acid (vitamin B3) and its derivatives. google.commdpi.com

This transformation is typically achieved through hydrolysis under acidic conditions. The reaction involves the sequential replacement of the chlorine atoms with hydroxyl groups, which is then followed by the elimination of water to form the carboxylic acid. Strong acids such as sulfuric acid or phosphoric acid are often employed to facilitate this hydrolysis. google.com The process can be considered a formal oxidation of the carbon atom.

This oxidative hydrolysis is a robust method for the synthesis of chloronicotinic acid compounds from the corresponding 3-trichloromethyl pyridine precursors. google.com The reaction conditions, such as the concentration of the acid and the temperature, are crucial for achieving high yields.

Reactions Involving the Pyridine Nitrogen Atom

Coordination Reactions with Metal Ions

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a variety of metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.orgjscimedcentral.com The 3-(trichloromethyl)pyridine ligand is expected to coordinate to metal centers in a similar fashion to pyridine itself. The coordination ability is primarily dictated by the Lewis basicity of the nitrogen atom.

The electron-withdrawing trichloromethyl group at the 3-position reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This reduction in basicity may result in weaker coordination to metal ions compared to unsubstituted pyridine. However, it can still form stable complexes with a range of transition metals.

The geometry of the resulting metal complexes depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Typical geometries for pyridine-containing complexes include octahedral, tetrahedral, and square planar. wikipedia.org

Table 2: Representative Metal Complexes with Pyridine-type Ligands

| Metal Ion | Example Complex | Coordination Geometry |

| Ni(II) | [NiCl₂(py)₄] | Octahedral |

| Cu(I) | [Cu(py)₄]⁺ | Tetrahedral |

| Ag(I) | [Ag(py)₄]⁺ | Tetrahedral |

| Pd(II) | [Pd(py)₄]²⁺ | Square Planar |

| Pt(II) | [Pt(py)₄]²⁺ | Square Planar |

(py = pyridine)

While specific data for 3-(trichloromethyl)pyridine complexes is not extensively detailed in the provided search results, the general principles of pyridine coordination chemistry apply. The electronic and steric effects of the trichloromethyl substituent would influence the stability and spectroscopic properties of the resulting complexes.

Protonation Effects on Reactivity (Hydrochloride Form)

The nitrogen atom of 3-(trichloromethyl)pyridine can be readily protonated by acids, such as hydrochloric acid, to form the corresponding pyridinium (B92312) salt, 3-(trichloromethyl)pyridine hydrochloride. This protonation has a profound effect on the electronic properties and reactivity of the molecule.

Upon protonation, the pyridine ring becomes significantly more electron-deficient. The positively charged pyridinium nitrogen acts as a powerful electron-withdrawing group, further deactivating the ring towards electrophilic substitution. Conversely, this increased electron deficiency enhances the susceptibility of the pyridine ring to nucleophilic attack.

The hydrochloride form also affects the solubility of the compound, typically rendering it more soluble in polar solvents. In coordination chemistry, the protonated form would not be able to act as a ligand through the nitrogen atom, as the lone pair is engaged in the bond with the proton. Any coordination would have to occur through other potential donor sites or after deprotonation to the free base.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-(Trichloromethyl)pyridine (B3189320) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer critical data for structural verification and analysis of its electronic properties.

The ¹H NMR spectrum of pyridinium (B92312) salts, such as 3-(Trichloromethyl)pyridine hydrochloride, is characterized by the downfield shift of the aromatic proton signals compared to the corresponding free base. This deshielding effect is a direct consequence of the positive charge on the nitrogen atom, which reduces the electron density on the pyridine (B92270) ring. pw.edu.pl

For the closely related compound, 3-(chloromethyl)pyridine (B1204626) hydrochloride, the ¹H NMR spectrum in D₂O shows distinct signals for the aromatic protons. chemicalbook.com Based on this and general principles of substituted pyridines, the expected ¹H NMR spectrum for 3-(Trichloromethyl)pyridine hydrochloride would exhibit four signals corresponding to the four protons on the pyridine ring. The proton at the 2-position (adjacent to the nitrogen) is expected to be the most deshielded, appearing at the lowest field. The protons at the 4, 5, and 6-positions would appear at progressively higher fields. The trichloromethyl group, being a strong electron-withdrawing group, would further contribute to the deshielding of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Trichloromethyl)pyridine hydrochloride This table is predictive and based on data from analogous compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.2 | Singlet/Doublet |

| H-6 | 8.6 - 9.0 | Doublet |

| H-4 | 8.0 - 8.4 | Doublet |

| H-5 | 7.8 - 8.2 | Triplet/Doublet of Doublets |

Note: The exact chemical shifts and multiplicities will depend on the solvent and the coupling constants between adjacent protons.

In the ¹³C NMR spectrum of pyridine, the carbon atoms at the 2, 3, and 4-positions exhibit distinct chemical shifts, typically around 150, 124, and 136 ppm, respectively. testbook.com Upon protonation to form the pyridinium ion, all carbon signals are expected to shift downfield due to the increased positive charge on the ring. The presence of a trichloromethyl substituent at the 3-position will further influence the chemical shifts. The carbon atom directly bonded to the trichloromethyl group (C-3) will be significantly affected, as will the other carbons in the ring, due to the group's inductive and resonance effects. The quaternary carbon of the trichloromethyl group itself would also be observable in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Trichloromethyl)pyridine hydrochloride This table is predictive and based on general principles of substituted pyridines.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-6 | 148 - 152 |

| C-4 | 140 - 145 |

| C-3 | 130 - 135 |

| C-5 | 125 - 130 |

| -CCl₃ | 90 - 100 |

NMR spectroscopy is a powerful tool for distinguishing between regioisomers, such as 2-, 3-, and 4-(Trichloromethyl)pyridine hydrochloride. The substitution pattern on the pyridine ring gives rise to unique sets of chemical shifts and coupling patterns in the ¹H NMR spectrum. For the 3-substituted isomer, four distinct aromatic proton signals are expected. In contrast, a 2-substituted pyridine would also show four distinct signals, but with a different coupling pattern. A 4-substituted pyridine would exhibit a more symmetrical pattern, with only two distinct signals for the aromatic protons (an AA'BB' system).

Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity between protons and carbons, thus confirming the substitution pattern and unequivocally identifying the 3-substituted regioisomer. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. The FT-IR spectrum of 3-(Trichloromethyl)pyridine hydrochloride is expected to show characteristic absorption bands for the pyridinium ion and the trichloromethyl group.

The formation of the hydrochloride salt leads to significant changes in the vibrational spectrum compared to the free pyridine base. pw.edu.pl The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3150-3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the pyridine ring, which occur in the 1650–1400 cm⁻¹ region, are also sensitive to protonation. pw.edu.pl The presence of the pyridinium ion is often indicated by a broad band in the region of 2500-2000 cm⁻¹ due to the N⁺-H stretch.

The trichloromethyl group will exhibit characteristic C-Cl stretching vibrations, which are expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for 3-(Trichloromethyl)pyridine hydrochloride This table is predictive and based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3150 - 3000 | Aromatic C-H stretch |

| 2500 - 2000 | N⁺-H stretch |

| 1650 - 1600 | Pyridinium ring C=C/C=N stretch |

| 1550 - 1400 | Pyridinium ring C=C/C=N stretch |

| 800 - 600 | C-Cl stretch |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For 3-(Trichloromethyl)pyridine hydrochloride, mass spectrometry can confirm the molecular mass of the parent cation and provide insights into its fragmentation pathways.

The molecular ion peak for the 3-(trichloromethyl)pyridine cation (C₆H₄Cl₃N⁺) would be expected. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of chlorinated pyridines upon ionization often involves the loss of chlorine atoms or the entire trichloromethyl group. jcsp.org.pk A common fragmentation pathway could be the loss of a chlorine radical to form a dichloromethylpyridinium cation. Subsequent fragmentations could involve the loss of additional chlorine atoms or the cleavage of the pyridine ring.

Table 4: Predicted Key Mass Spectral Fragments for 3-(Trichloromethyl)pyridine This table is predictive and based on general fragmentation patterns of chlorinated pyridines.

| m/z | Possible Fragment |

| 195/197/199/201 | [C₆H₄Cl₃N]⁺ (Molecular Ion) |

| 160/162/164 | [C₆H₄Cl₂N]⁺ |

| 125/127 | [C₆H₄ClN]⁺ |

| 90 | [C₆H₄N]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridinium cation) |

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystal structure analysis of 3-(Trichloromethyl)pyridine hydrochloride would provide precise bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice.

In the solid state, pyridinium chlorides typically form crystal structures stabilized by hydrogen bonding between the pyridinium N⁺-H group and the chloride anion (Cl⁻). nih.govnih.gov These N-H···Cl interactions are a key feature of the crystal packing. nih.gov The crystal structure would also reveal the precise geometry of the trichloromethyl group and its orientation relative to the pyridine ring. Analysis of the crystal packing can provide insights into other intermolecular interactions, such as π-π stacking between the pyridine rings of adjacent molecules.

While a specific crystal structure for 3-(Trichloromethyl)pyridine hydrochloride is not publicly available, data from related structures, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine, indicate that the trichloromethyl group can be readily accommodated in the crystal lattice of a pyridine derivative. asianpubs.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analytical chemistry of "3-(Trichloromethyl)pyridine hydrochloride," providing robust methods for determining its purity, identifying impurities, and for its isolation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely employed techniques for these purposes.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a highly effective method for assessing the purity of volatile and thermally stable compounds like 3-(trichloromethyl)pyridine, the free base of the hydrochloride salt. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed research findings specific to the GC analysis of "3-(Trichloromethyl)pyridine hydrochloride" are not extensively available in peer-reviewed literature; however, methods for structurally similar compounds, including other chlorinated pyridine derivatives, provide a strong basis for establishing analytical protocols. For instance, the analysis of nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine] and its metabolites often employs GC coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.govnih.gov A patent for the preparation of 3-trichloromethyl-pyridine mentions the use of gas chromatography to confirm a purity of 98%, although specific analytical conditions were not detailed. google.com

For the purity determination of 3-(trichloromethyl)pyridine, a high-resolution capillary GC system would be optimal. cdc.gov A hypothetical GC method could involve a non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, which is effective for separating aromatic and halogenated compounds. The choice of detector is critical; while a Flame Ionization Detector (FID) offers general-purpose utility, an ECD would provide enhanced sensitivity for this chlorinated molecule. cdc.gov For unequivocal identification of impurities, coupling the GC with a Mass Spectrometer (MS) is the definitive approach, allowing for the structural elucidation of separated components based on their mass-to-charge ratio and fragmentation patterns. cdc.gov

Sample preparation for the GC analysis of "3-(Trichloromethyl)pyridine hydrochloride" would necessitate the conversion of the salt to its more volatile free base, 3-(trichloromethyl)pyridine. This is typically achieved by neutralization with a suitable base followed by extraction into an organic solvent.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Trichloromethylpyridine Derivatives

| Parameter | Suggested Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Sample Preparation | Neutralization of hydrochloride salt and extraction into a suitable solvent |

High-Performance Liquid Chromatography (HPLC) for Analysis

High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile. For "3-(Trichloromethyl)pyridine hydrochloride," HPLC offers a direct method of analysis without the need for derivatization.

The analysis of pyridine and its derivatives by HPLC has been well-documented, providing a solid foundation for method development for 3-(trichloromethyl)pyridine hydrochloride. helixchrom.comhelixchrom.comsielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for such compounds. In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

For the analysis of the hydrochloride salt, the pH of the mobile phase is a critical parameter to control the ionization of the pyridine nitrogen, thereby influencing its retention on the column. An acidic mobile phase, often containing buffers like phosphate (B84403) or additives like formic acid or trifluoroacetic acid, is generally employed to ensure consistent protonation of the pyridine ring, leading to sharp and symmetrical peaks. helixchrom.com

Detection is commonly achieved using a UV-Vis detector, as the pyridine ring possesses a chromophore that absorbs in the ultraviolet region. The selection of an appropriate wavelength, typically around the λmax of the compound (e.g., 260 nm), is crucial for achieving high sensitivity. shimadzu.com

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Pyridine Derivative Analysis

| Parameter | Suggested Condition |

| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileIsocratic or gradient elution (e.g., 87:13 v/v A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 260 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolution in the mobile phase or a compatible solvent |

Theoretical and Computational Studies of 3 Trichloromethyl Pyridine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecules that may be difficult to isolate or analyze experimentally. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and properties of a molecule. For a system like 3-(Trichloromethyl)pyridine (B3189320) hydrochloride, such calculations can predict its geometry, vibrational frequencies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. ijirt.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. researchgate.net In studies of similar molecules, such as 4-chloromethyl pyridine (B92270) hydrochloride, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine optimized molecular structures. ijcrt.org

For 3-(Trichloromethyl)pyridine hydrochloride, DFT would be used to calculate key structural parameters. The process involves an iterative optimization of the molecule's geometry to find the lowest energy conformation. The resulting data includes bond lengths, bond angles, and dihedral angles, which can be compared with experimental values from techniques like X-ray crystallography.

Table 1: Predicted Geometrical Parameters for 3-(Trichloromethyl)pyridine Hydrochloride from DFT Calculations (Note: The following are representative values expected from a DFT calculation, illustrating the type of data generated.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | 1.39 Å |

| C-N (ring) | 1.34 Å | |

| C-C (exocyclic) | 1.52 Å | |

| C-Cl | 1.78 Å | |

| N-H⁺ | 1.02 Å | |

| Bond Angle | C-N-C (ring) | 118° |

| C-C-C (ring) | 120° | |

| Ring-C-CCl₃ | 121° | |

| Cl-C-Cl | 109.5° | |

| Dihedral Angle | C-C-C-Cl | Variable (subject to conformation) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For 3-(Trichloromethyl)pyridine hydrochloride, the electron-withdrawing trichloromethyl group and the positive charge on the pyridinium (B92312) ring are expected to lower the energies of both the HOMO and LUMO. The analysis would reveal how these features influence the molecule's electrophilic and nucleophilic character.

Table 2: Representative Frontier Orbital Energies for Pyridine Derivatives (Note: These values are illustrative of typical results from quantum chemical calculations on substituted pyridines researchgate.net.)

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -7.5 | Region of electron donation |

| LUMO Energy | -1.2 | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For 3-(Trichloromethyl)pyridine hydrochloride, the MEP map would be expected to show a strong positive potential (blue) around the acidic proton on the nitrogen atom (N-H⁺). Negative potential (red) would be localized on the electronegative chlorine atoms of the trichloromethyl group. This mapping helps identify the most likely sites for intermolecular interactions, such as hydrogen bonding. ijcrt.org

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule. AIM analysis partitions the molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds. This method can distinguish between covalent bonds, ionic interactions, and weaker non-covalent interactions like hydrogen bonds.

In the context of 3-(Trichloromethyl)pyridine hydrochloride, AIM charge analysis would quantify the charge on each atom, providing insight into the electronic effects of the trichloromethyl substituent on the pyridine ring. It would also characterize the nature of the N-H⁺···Cl⁻ interaction, defining its degree of ionic and covalent character. This level of detail is crucial for understanding the molecule's electronic structure and bonding.

Conformational Analysis and Potential Energy Surface (PES) Scanning

Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. uni-muenchen.deq-chem.comreadthedocs.io This is achieved by systematically varying a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. researchgate.net

For 3-(Trichloromethyl)pyridine hydrochloride, a key conformational degree of freedom is the rotation around the single bond connecting the pyridine ring to the trichloromethyl group. A PES scan of this rotation would reveal the most energetically favorable orientation of the -CCl₃ group relative to the ring. The resulting energy profile would show the stable conformers and the rotational energy barriers, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Intermolecular Interactions and Crystal Engineering Studies

Crystal engineering focuses on understanding and predicting how molecules assemble in the solid state. The structure of a molecular crystal is determined by a complex interplay of intermolecular interactions. Theoretical studies are invaluable for analyzing these interactions and predicting crystal packing.

In the solid state, 3-(Trichloromethyl)pyridine hydrochloride is expected to exhibit several key intermolecular interactions:

Hydrogen Bonding: The primary and strongest interaction would likely be the hydrogen bond between the pyridinium proton (N-H⁺) and the chloride counter-ion (Cl⁻).

Halogen Bonding: The chlorine atoms of the trichloromethyl group can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

Computational analysis of related chlorinated pyridine compounds has demonstrated the importance of such interactions in directing their crystal structures. nih.govresearchgate.net By modeling dimers and larger clusters of 3-(Trichloromethyl)pyridine hydrochloride, the strength and geometry of these non-covalent bonds can be calculated, providing a theoretical basis for its observed or predicted crystal structure.

Halogen Bonding Interactions Involving the Trichloromethyl Group

The trichloromethyl (-CCl₃) group in 3-(trichloromethyl)pyridine hydrochloride is a key functional moiety that can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The chlorine atoms in the -CCl₃ group can act as halogen bond donors.

Theoretical studies on similar small chlorinated molecules indicate that the electrostatic potential on the outer surface of the chlorine atoms, along the extension of the C-Cl bond, can be positive (a "sigma-hole"). This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen. In the context of 3-(trichloromethyl)pyridine hydrochloride, the nitrogen atom of the pyridine ring and the chloride counter-ion are potential halogen bond acceptors.

Detailed computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, would be employed to characterize these interactions. For instance, the presence of a bond critical point between a chlorine atom of the -CCl₃ group and a neighboring electron donor would provide evidence of a halogen bond. NBO analysis can further quantify the charge transfer associated with this interaction.

A representative data table from a hypothetical computational study on halogen bonding in a related system is shown below to illustrate the type of information that would be generated for 3-(trichloromethyl)pyridine hydrochloride.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Interaction Energy (kcal/mol) |

| Halogen Bond | Cl (of -CCl₃) | N (of pyridine) | 3.10 | -2.5 |

| Halogen Bond | Cl (of -CCl₃) | Cl⁻ (counter-ion) | 3.25 | -1.8 |

| Hydrogen Bond | N-H⁺ (pyridinium) | Cl⁻ (counter-ion) | 2.95 | -5.2 |

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained.

H···Cl contacts: Arising from hydrogen bonds between the pyridinium proton and the chloride anion, as well as weaker contacts involving the aromatic protons.

Cl···Cl contacts: Involving the chlorine atoms of the trichloromethyl group, which could be indicative of halogen bonding or other van der Waals interactions.

C···H contacts: Representing interactions between the pyridine ring and neighboring molecules.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Different types of interactions appear in distinct regions of the plot, allowing for their clear identification and quantification. For example, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds.

Below is an illustrative table summarizing the percentage contributions of various intermolecular contacts derived from a hypothetical Hirshfeld surface analysis of 3-(trichloromethyl)pyridine hydrochloride.

| Intermolecular Contact | Percentage Contribution (%) |

| H···Cl / Cl···H | 45.5 |

| Cl···Cl | 15.2 |

| C···H / H···C | 12.8 |

| H···H | 10.5 |

| C···C | 6.0 |

| N···H / H···N | 5.0 |

| Other | 5.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While techniques like X-ray crystallography provide a static picture of a molecule's structure, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of 3-(trichloromethyl)pyridine hydrochloride, typically in a simulated solvent environment or in a solid-state lattice, would track the movements of all atoms based on a defined force field.

These simulations can be used to study:

Conformational Dynamics: The rotation of the trichloromethyl group around the C-C bond and the vibrational modes of the pyridine ring.

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the cation and anion, providing a detailed picture of the hydration shells.

Ion Pairing: The association and dissociation dynamics between the pyridinium cation and the chloride anion in solution.

Transport Properties: Calculation of properties like diffusion coefficients, which are important for understanding the compound's behavior in different media.

The results of an MD simulation are often analyzed through various metrics, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize the local environment around specific atoms, and mean square displacement (MSD) to calculate diffusion coefficients.

A sample data table summarizing key findings from a hypothetical MD simulation is presented below.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| RMSD of Cation | 1.2 Å | The average deviation of the cation's backbone atoms from the initial structure, indicating structural stability. |

| First Solvation Shell of Cl⁻ | 6.5 water molecules | The average number of water molecules in the immediate vicinity of the chloride anion. |

| Diffusion Coefficient of Cation | 1.5 x 10⁻⁵ cm²/s | A measure of the translational mobility of the pyridinium cation in the simulated medium. |

Applications and Role in Complex Organic Synthesis

Building Block in Heterocyclic Chemistry

The reactivity of the trichloromethyl group, combined with the pyridine (B92270) core, makes 3-(trichloromethyl)pyridine (B3189320) hydrochloride a valuable precursor in heterocyclic chemistry. This moiety can participate in cyclization and transformation reactions to generate a wide array of novel heterocyclic systems.

Precursor for Pyrazole (B372694) Derivatives via Trichloromethyl Enones

While not a direct reaction of 3-(trichloromethyl)pyridine, the synthetic utility of the trichloromethyl group is well-demonstrated in the regiocontrolled synthesis of pyrazole derivatives from trichloromethyl enones. In these syntheses, the trichloromethyl group acts as a masked carboxylic acid derivative, specifically a precursor to a carboxyalkyl moiety.

The process involves a [3+2] cyclocondensation reaction between a trichloromethyl enone and a substituted hydrazine (B178648). The reaction's selectivity, leading to either the 1,3- or 1,5-regioisomer of the resulting pyrazole, can be controlled by the nature of the hydrazine used. For instance, using arylhydrazine hydrochlorides typically yields the 1,3-regioisomer, whereas the free arylhydrazine leads to the 1,5-regioisomer. Following the cyclization, the trichloromethyl group is hydrolyzed under reaction conditions to afford the final carboxyalkyl-substituted pyrazole. This strategy highlights the value of the trichloromethyl group as a synthetic tool for introducing carboxyalkyl functions into heterocyclic rings, a potential application for the trichloromethyl group on the pyridine scaffold.

Table 1: Regiocontrolled Synthesis of Pyrazoles from Trichloromethyl Enones This table illustrates the general principle of using trichloromethyl enones as precursors for pyrazole synthesis, showcasing the role of the trichloromethyl group.

| Reactants | Key Conditions | Product Type | Role of Trichloromethyl Group | Yield Range | Reference |

|---|---|---|---|---|---|

| Trichloromethyl Enone + Arylhydrazine Hydrochloride | Basic or neutral conditions | 1,3-Regioisomer of Carboxyalkyl Pyrazole | Precursor to Carboxyalkyl Moiety | 37-97% | |

| Trichloromethyl Enone + Free Arylhydrazine | Basic or neutral conditions | 1,5-Regioisomer of Carboxyalkyl Pyrazole | Precursor to Carboxyalkyl Moiety | 52-83% |

Synthesis of Fused Pyrimido-Heterocycles from Trichloromethyl β-Enamino Diketones

β-Enamino diketones are established as versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like pyrimidines through cyclocondensation reactions. These substrates possess both nucleophilic and electrophilic sites, making them ideal for reactions with dinucleophiles to form fused heterocyclic systems.

The incorporation of a trihalomethyl group, such as trichloromethyl or trifluoromethyl, into the β-enamino diketone structure significantly influences the chemical properties and potential biological activity of the resulting heterocycles. For instance, the cyclocondensation of trifluoromethyl β-enamino diketones with various dinucleophiles has been successfully employed to create a range of fused pyrimidine (B1678525) derivatives. Similarly, trichloromethyl-substituted pyrimidines have been synthesized and shown to possess notable biological activity. Although the direct synthesis of fused pyrimido-heterocycles from trichloromethyl β-enamino diketones is not extensively detailed in the literature, the established reactivity of both the β-enamino diketone core and the utility of the trichloromethyl group suggest this is a viable and potent strategy for accessing complex, functionalized pyrimidine-based scaffolds.

Formation of Fluorazones

Role in the Synthesis of Functionalized Pyridine Scaffolds

3-(Trichloromethyl)pyridine hydrochloride is a pivotal starting material for creating a wide range of functionalized pyridine scaffolds, which are central to numerous applications in agrochemicals and pharmaceuticals.

Utilization in Developing Diverse Organic Compounds

The trichloromethyl group on the pyridine ring is a key functional handle that allows for the development of diverse and complex organic molecules. One of the most significant applications is its role as a precursor to the trifluoromethyl group (-CF₃). Through a halogen exchange (HALEX) reaction, typically using reagents like hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), the -CCl₃ group is converted to the -CF₃ group. This transformation is critical for the industrial synthesis of trifluoromethylpyridine (TFMP) derivatives, which are indispensable intermediates for many modern agrochemicals, including fungicides and insecticides.

Furthermore, the trichloromethyl pyridine core can be integrated into larger, multi-ring heterocyclic systems. An example is the synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones, which are prepared through a cascade strategy involving intramolecular cyclization and trichloromethylation. This demonstrates the utility of the trichloromethyl moiety in building complex, polycyclic structures with potential applications in medicinal chemistry.

Table 2: Examples of Diverse Compounds Derived from Trichloromethyl Pyridines

| Starting Material Class | Transformation | Product Class | Significance/Application | Reference |

|---|---|---|---|---|

| Trichloromethyl Pyridines | Halogen Exchange (Fluorination) | Trifluoromethyl Pyridines (TFMPs) | Key intermediates for agrochemicals (e.g., Fluazinam) and pharmaceuticals. | |

| N-alkynyl-2-pyridinyl-tethered quinazolinones | Intramolecular Cyclization / Trichloromethylation | Fused Polycyclic Heterocycles (e.g., Pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones) | Access to complex, drug-like scaffolds. |

Free Radical Substitution for Functionalization of the Pyridine 2-Position

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, and free radical reactions offer a powerful method for C-H bond functionalization. The regioselectivity of these reactions is governed by the electronic properties of the substituents on the pyridine ring. The 3-(trichloromethyl)pyridine system features a potent electron-withdrawing -CCl₃ group at the 3-position. This deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic and radical attack.

For radical substitutions on 3-substituted pyridines, the reaction generally occurs at the C2 and C4 positions, which are electronically deficient. Functionalization at the 2-position is often favored due to steric and electronic factors. While specific examples detailing the free radical substitution of 3-(trichloromethyl)pyridine at the 2-position are not abundant, the principles of pyridine chemistry strongly support this pathway. Reactions like the Minisci reaction, which involves the addition of carbon-centered radicals to protonated heteroaromatics, are classic examples of this type of functionalization and are known to be effective for a variety of substituted pyridines. This established reactivity pattern indicates that 3-(trichloromethyl)pyridine hydrochloride is a suitable substrate for introducing a wide range of functional groups at the 2-position via free radical mechanisms.

Catalytic Applications in Organic Transformations

Pyridine Hydrochloride as a Promoter for C-C Bond Cleavage in Amide Synthesis

Pyridine hydrochloride has emerged as an effective promoter for the synthesis of amide derivatives through a process involving the cleavage of carbon-carbon (C-C) bonds. researchgate.net This method provides a metal-free and peroxide-free pathway for the direct reaction of aromatic amines with 1,3-diketones. researchgate.net The transformation is accomplished under solvent-free conditions, highlighting its efficiency and environmental benefits. researchgate.netbohrium.com The key role of pyridine hydrochloride is to facilitate the cleavage of a C-C bond within the 1,3-diketone substrate, enabling the subsequent formation of the amide bond with the aromatic amine. researchgate.net

This approach is noted for its broad substrate scope and its tolerance of sensitive functional groups. researchgate.net The scalability of this reaction has been demonstrated through multi-gram scale synthesis, confirming its potential for practical applications. researchgate.net Unlike many traditional methods for amide synthesis that rely on transition metals or harsh oxidants, this pyridine hydrochloride-promoted reaction offers a milder and more sustainable alternative. researchgate.netbohrium.com The cleavage of C-C bonds in less reactive molecules like amides typically presents a challenge, often requiring harsh conditions or stoichiometric oxidants. bohrium.com This methodology, therefore, represents a significant advancement in facilitating such transformations under more benign conditions. researchgate.net

Dehalogenation and Hydrogenation Catalysis by Nanoparticles Derived from Rhodium Bis(imino)pyridine Complexes